molecular formula C25H31N5O3S B2856500 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide CAS No. 1242907-10-3

1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2856500
CAS No.: 1242907-10-3
M. Wt: 481.62
InChI Key: YLSSDHNKRFUGAA-UHFFFAOYSA-N
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Description

1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. This process can be achieved using various reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the morpholine and piperidine moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3S/c1-17-3-2-4-19(15-17)20-16-34-22-21(20)27-25(28-24(22)32)30-8-5-18(6-9-30)23(31)26-7-10-29-11-13-33-14-12-29/h2-4,15-16,18H,5-14H2,1H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSSDHNKRFUGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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